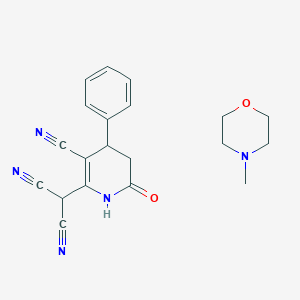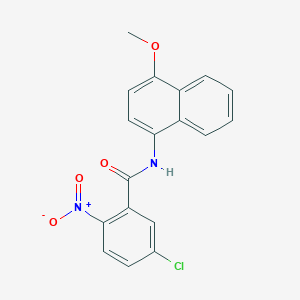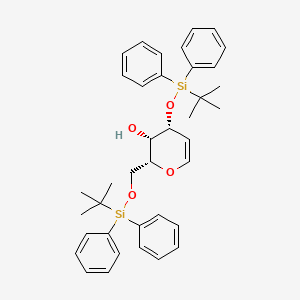
4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide involves the reaction of ethyl 4-methylthiophene-2-carboxylate with (S)-3-amino-1-butanone in the presence of a catalyst and subsequent hydrolysis to yield the desired product.Molecular Structure Analysis
The molecular structure of this compound includes a carbonyl group, a thiophene ring, and a pyrrolidine ring. The InChI Key is FIEYZADJFANAJN-UHFFFAOYSA-N.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of ethyl 4-methylthiophene-2-carboxylate with (S)-3-amino-1-butanone in the presence of a catalyst and subsequent hydrolysis.Physical And Chemical Properties Analysis
The physical properties of this compound include a melting point of 224-228°C and a boiling point of 409.9°C at 760 mmHg. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile and insoluble in water.Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has been dedicated to synthesizing novel bicyclic systems, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, starting from 5-oxopyrrolidine-3-carboxylic acids. These compounds were predicted for their biological activity, indicating potential applications in developing new therapeutic agents (Kharchenko, Detistov, & Orlov, 2008).
Antioxidant Activity
Another line of research involves synthesizing derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid to evaluate their antioxidant properties. Some derivatives have shown higher antioxidant activity than vitamin C, highlighting the compound's potential in antioxidant applications (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Anticancer Activity
There's also significant interest in the synthesis of thiophene derivatives, such as 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide, for their potential anticancer activity. This research is vital for developing new chemotherapeutic agents (Atta & Abdel‐Latif, 2021).
Electrochromic Devices
Furthermore, studies have been conducted on the synthesis of novel conducting polymers, including those with thiophene derivatives, for use in electrochromic devices. This research underscores the compound's relevance in materials science, particularly in developing new materials for electronic and optical applications (Variş, Ak, Tanyeli, Akhmedov, & Toppare, 2006).
Ligand Synthesis for Metal Coordination
Additionally, compounds similar to 4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide have been used to synthesize ligands for metal coordination, leading to the development of coordination polymers with potential applications in catalysis, magnetic materials, and luminescence (Yeh, Chen, & Wang, 2008).
Mechanism of Action
Safety and Hazards
The compound is intended for research purposes and is not designed for human therapeutic applications or veterinary use. Further studies are needed to investigate its potential toxicity in the long term.
Future Directions
Thiophene and its substituted derivatives are an important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-6-2-8(15-5-6)10(14)12-7-3-9(13)11-4-7/h2,5,7H,3-4H2,1H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEYZADJFANAJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2762249.png)



![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2762260.png)


![7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2762264.png)
![((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone](/img/structure/B2762266.png)
![8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762267.png)
![methyl 2-(9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2762269.png)

![2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol](/img/structure/B2762271.png)
